- Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

Cas no 951-82-6 (3,4,5-Trimethoxyphenylacetic acid)

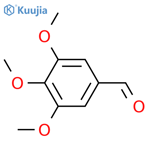

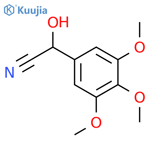

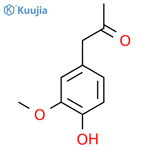

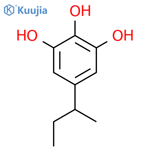

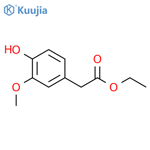

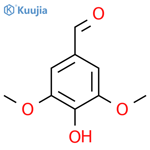

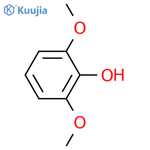

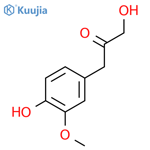

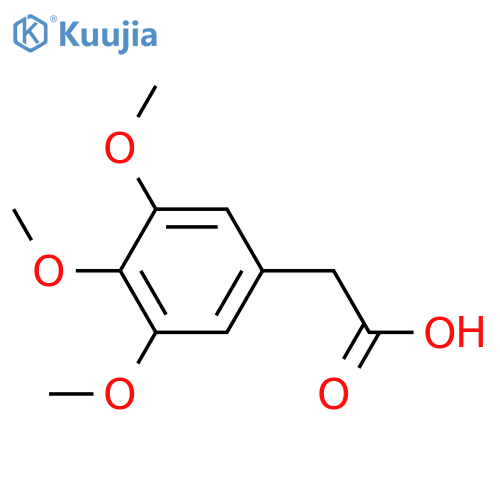

951-82-6 structure

Nom du produit:3,4,5-Trimethoxyphenylacetic acid

Numéro CAS:951-82-6

Le MF:C11H14O5

Mégawatts:226.225863933563

MDL:MFCD00004336

CID:40401

PubChem ID:70372

3,4,5-Trimethoxyphenylacetic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 3,4,5-Trimethoxyphenylacetic acid

- 2-(3,4,5-trimethoxyphenyl)acetic acid

- Aceticacid, (3,4,5-trimethoxyphenyl)- (6CI,7CI,8CI)

- 3,4,5-Trimethoxybenzeneacetic acid

- 2-(3,4,5-Trimethoxyphenyl)aceticacid

- 3,4,5-Trimethoxybenzeneacetic acid (ACI)

- Acetic acid, (3,4,5-trimethoxyphenyl)- (6CI, 7CI, 8CI)

- NSC 130961

- NSC 91017

- 3,4,5-Trimethoxyphenylacetic acid,98%

- CS-W010429

- CHEMBL4438899

- NSC-130961

- EINECS 213-456-2

- T1105

- SR-01000390372-1

- 2-(3,4,5-Trimethoxy-phenyl)-acetic acid

- (3,4,5-trimethoxyphenyl)acetic acid

- SCHEMBL499116

- BBL027455

- HY-W009713

- DTXSID60241755

- NSC130961

- Oprea1_468323

- STK726713

- SR-01000390372

- Z104442558

- AC-5313

- 3,4,5-Trimethoxyphenylacetic acid, 97%

- (3,4,5-trimethoxy)phenylacetic acid

- Benzeneacetic acid,4,5-trimethoxy-

- Q27216287

- EN300-18978

- 951-82-6

- InChI=1/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13

- CHEBI:125676

- BRD-K94158209-001-01-5

- UNII-K1HZ43C68Y

- ACETIC ACID, (3,4,5-TRIMETHOXYPHENYL)-

- MFCD00004336

- BCP09036

- NSC-91017

- NS00040438

- AS-15922

- AKOS000119742

- Benzeneacetic acid, 3,4,5-trimethoxy-

- Q-100901

- HMS1778L09

- 3,4,5-trimethoxy phenyl acetic acid

- PD196700

- 3,4,5-trimethoxy-phenyl-acetic acid

- K1HZ43C68Y

- DB-021835

- SY015349

- (3,4,5-Trimethoxyphenyl)-acetic Acid; 3,4,5-Trimethoxybenzeneacetic Acid; 3,4,5-Trimethoxyphenylacetic Acid; NSC 130961; NSC 91017

- 2-(3,4,5-trimethoxyphenyl)acetate

-

- MDL: MFCD00004336

- Piscine à noyau: 1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)

- La clé Inchi: DDSJXCGGOXKGSJ-UHFFFAOYSA-N

- Sourire: O=C(CC1C=C(OC)C(OC)=C(OC)C=1)O

- BRN: 2697844

Propriétés calculées

- Qualité précise: 226.08400

- Masse isotopique unique: 226.08412354g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 5

- Complexité: 216

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 65Ų

- Charge de surface: 0

- Le xlogp3: Rien du tout

Propriétés expérimentales

- Couleur / forme: Pas encore déterminé

- Dense: 1.2668 (rough estimate)

- Point de fusion: 117.0 to 121.0 deg-C

- Point d'ébullition: 327.83°C (rough estimate)

- Point d'éclair: 138.1℃

- Indice de réfraction: 1.5140 (estimate)

- Coefficient de répartition de l'eau: Désintégration

- Le PSA: 64.99000

- Le LogP: 1.33950

- Solubilité: Soluble dans l'eau

3,4,5-Trimethoxyphenylacetic acid Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H315

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 38

- Instructions de sécurité: S22-S24/25

-

Identification des marchandises dangereuses:

- Conditions de stockage:Sealed in dry,Room Temperature

- Terminologie du risque:R38

3,4,5-Trimethoxyphenylacetic acid Données douanières

- Code HS:29189090

- Données douanières:

Code douanier chinois:

2918990090Résumé:

2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

3,4,5-Trimethoxyphenylacetic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255968-100g |

3,4,5-Trimethoxyphenylacetic acid |

951-82-6 | 95+% | 100g |

$163 | 2022-06-09 | |

| Chemenu | CM255968-500g |

3,4,5-Trimethoxyphenylacetic acid |

951-82-6 | 95+% | 500g |

$561 | 2022-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1105-25g |

3,4,5-Trimethoxyphenylacetic acid |

951-82-6 | 98.0%(GC&T) | 25g |

¥1640.0 | 2022-05-30 | |

| TRC | T795475-50g |

3,4,5-Trimethoxyphenylacetic Acid |

951-82-6 | 50g |

$ 305.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D660640-500g |

3,4,5-Trimethoxyphenylacetic acid |

951-82-6 | 97% | 500g |

$780 | 2024-06-05 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21136-5g |

3,4,5-Trimethoxyphenylacetic acid, 99% |

951-82-6 | 99% | 5g |

¥565.00 | 2023-03-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047215-1g |

3,4,5-Trimethoxyphenylacetic acid |

951-82-6 | 98% | 1g |

¥42.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047215-10g |

3,4,5-Trimethoxyphenylacetic acid |

951-82-6 | 98% | 10g |

¥105.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D409188-5g |

3,4,5-Trimethoxyphenylacetic acid |

951-82-6 | 97% | 5g |

$185 | 2024-05-24 | |

| TRC | T795475-1g |

3,4,5-Trimethoxyphenylacetic Acid |

951-82-6 | 1g |

$ 104.00 | 2023-09-05 |

3,4,5-Trimethoxyphenylacetic acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium borohydride Solvents: Methanol ; rt

1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C

1.3 Solvents: Acetonitrile ; reflux

1.4 Reagents: Potassium hydroxide Solvents: Ethanol ; reflux

1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C

1.3 Solvents: Acetonitrile ; reflux

1.4 Reagents: Potassium hydroxide Solvents: Ethanol ; reflux

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 15 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Référence

- Synthesis of salidroside analogs and their ability of DPPH radical scavenging activity, Indian Journal of Chemistry, 2013, (5), 654-664

Synthetic Routes 3

Conditions de réaction

Référence

- Synthetic analogs of low-molecular-weight acyl-polyamine spider toxins, Helvetica Chimica Acta, 1993, 76(3), 1167-81

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 22 h, reflux

Référence

- Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion, Bioorganic & Medicinal Chemistry, 2018, 26(14), 4191-4200

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Water ; 2 h, 80 - 85 °C

1.2 Solvents: Water

1.2 Solvents: Water

Référence

- Process for preparation of (Z)-3'-hydroxy-3,4,4',5-tetramethoxydiphenylethylene from 3,4,5-trimethoxybenzaldehyde and isovanillin, China, , ,

Synthetic Routes 6

Synthetic Routes 7

Conditions de réaction

Référence

- Synthesis of natural products Combretastatin A-1 and Combretastatin B-1, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(10), 2313-2318

Synthetic Routes 8

Conditions de réaction

Référence

- Synthesis of 3,4,5-trimethoxyphenyl acetic acid by erlenmeyer-plochl reaction, Yaoxue Jinzhan, 2013, 37(6), 280-283

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile ; 30 min, 50 °C; 2 h, 50 °C; 50 °C → rt

1.2 Reagents: Acetic acid , Zinc ; rt; rt → 80 °C; 5 h, 80 °C

1.2 Reagents: Acetic acid , Zinc ; rt; rt → 80 °C; 5 h, 80 °C

Référence

- Synthesis of 3,4,5-trimethoxyphenyl acetic acid, Jingxi Huagong, 2011, 28(12), 1240-1243

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrochloric acid , Stannous chloride

Référence

- The synthesis of dl-colchinol methyl ether, Journal of the American Chemical Society, 1951, 73, 1414-21

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C

Référence

Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers

,

ChemSusChem,

2020,

13(17),

4633-4648

Synthetic Routes 12

Conditions de réaction

Référence

- Preparation of glycerin derivatives as platelet-activating factor (PAF) inhibitors, Japan, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 75 °C; 75 °C → 50 °C

1.2 Reagents: Potassium borohydride ; < 50 °C; 1 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.4 Reagents: Thionyl chloride ; 25 °C; 2 h, 25 °C

1.5 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8

1.6 Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 90 °C; 5 h, 90 °C; cooled

1.7 Reagents: Sodium hydroxide Solvents: Water ; rt → reflux; 3 h, reflux

1.8 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Potassium borohydride ; < 50 °C; 1 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.4 Reagents: Thionyl chloride ; 25 °C; 2 h, 25 °C

1.5 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8

1.6 Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 90 °C; 5 h, 90 °C; cooled

1.7 Reagents: Sodium hydroxide Solvents: Water ; rt → reflux; 3 h, reflux

1.8 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Référence

- Improvement of synthesis process for 3,4,5-trimethoxyphenyl acetic acid, Zhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 32-34

Synthetic Routes 14

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 21 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Référence

- Synthesis and Solid-State Polymerization of 5-(Pyren-1-yl)penta-2,4-diyn-1-ol Derivatives with an N-Phenylurethane or N-Benzylurethane Group, Crystal Growth & Design, 2020, 20(10), 6356-6365

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Water ; rt → 85 °C; 2 h, 80 - 85 °C

Référence

- A process for preparing methoxy-substituted benzeneacetic acids, China, , ,

Synthetic Routes 17

Synthetic Routes 18

Conditions de réaction

1.1 Catalysts: Methyltransferase Solvents: Water ; 18 h, pH 7.4, 30 °C

Référence

- One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA, Angewandte Chemie, 2022, 61(8),

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile ; rt → 50 °C; 10 min, 50 °C

1.2 Reagents: Acetic acid , Zinc Solvents: Acetonitrile ; 8 min, 80 °C

1.2 Reagents: Acetic acid , Zinc Solvents: Acetonitrile ; 8 min, 80 °C

Référence

- Preparation method of 3,4,5-trimethoxyphenylacetic acid, China, , ,

Synthetic Routes 20

Conditions de réaction

Référence

- Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents, Journal of Medicinal Chemistry, 1992, 35(12), 2293-306

Synthetic Routes 21

Conditions de réaction

Référence

- Preparation of glycerin derivatives as platelet activating factor (PAF) antagonists, European Patent Organization, , ,

3,4,5-Trimethoxyphenylacetic acid Raw materials

- 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetic acid

- S-Adenosyl-L-methionine

- Sulfate Lignin

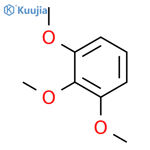

- 3,4,5-Trimethoxybenzaldehyde

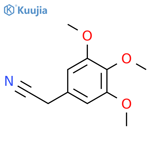

- 3,4,5-Trimethoxyphenylacetonitrile

- Benzeneacetonitrile, a-hydroxy-3,4,5-trimethoxy-

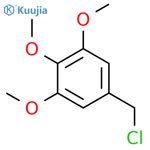

- 3,4,5-Trimethoxybenzyl chloride

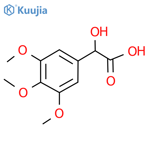

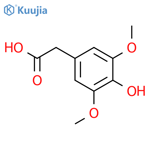

- 3,5-Dimethoxy-4-hydroxyphenylacetic acid

3,4,5-Trimethoxyphenylacetic acid Preparation Products

- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)

- 1,1-diethoxybutane (3658-95-5)

- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)

- Vanillyl Methyl Ketone (2503-46-0)

- 2,6-dimethoxy-4-propylphenol (6766-82-1)

- Ethyl vanillate (617-05-0)

- 2-Methoxy-4-propylphenol (2785-87-7)

- 2-ethylcyclopentan-1-one (4971-18-0)

- 5-Sec-butylpyrogallol (56707-65-4)

- 2-Methyl-5-hexen-3-ol (32815-70-6)

- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)

- Guaiacol (90-05-1)

- Syringylacetone (19037-58-2)

- Ethyl diphenylacetate (3468-99-3)

- Syringaldehyde (134-96-3)

- Isoeugenol (97-54-1)

- Ethyl Hydroferulate (61292-90-8)

- 4-Propylphenol (645-56-7)

- 1,4-Dioxene (543-75-9)

- Diethyl succinate (123-25-1)

- Apocynin (498-02-2)

- Acetosyringone (2478-38-8)

- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)

- 2,6-Dimethoxyphenol (91-10-1)

- Acetophenone (98-86-2)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- Phenol, ethyl-2-methoxy- (29760-89-2)

- 1-Butanol (71-36-3)

- 4-Ethylphenol (123-07-9)

- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)

- Hexadecane (544-76-3)

- 1,2,3-Trimethoxybenzene (634-36-6)

3,4,5-Trimethoxyphenylacetic acid Littérature connexe

-

1. Total synthesis of the antileukaemic lignan (±)-steganacinDan Becker,Leslie R. Hughes,Ralph A. Raphael J. Chem. Soc. Perkin Trans. 1 1977 1674

-

2. Chemical constituents of the Combretaceae. Part II. Substituted phenanthrenes and 9,10-dihydrophenanthrenes and a substituted bibenzyl from the heartwood of Combretum molleR. M. Letcher,L. R. M. Nhamo,I. T. Gumiro J. Chem. Soc. Perkin Trans. 1 1972 206

-

Ahmet ?enocak,Esra Nur Kaya,Burak Kadem,Tamara Basova,Erhan Demirba?,Aseel Hassan,Mahmut Durmu? Dalton Trans. 2018 47 9617

-

Jitan Zhang,Manyi Wu,Hu Ju,Haitao Yang,Baiyang Qian,Ke Ding,Jiaping Wu,Meihua Xie Org. Chem. Front. 2022 9 32

-

Jitan Zhang,Manyi Wu,Jian Fan,Qiaoqiao Xu,Meihua Xie Chem. Commun. 2019 55 8102

951-82-6 (3,4,5-Trimethoxyphenylacetic acid) Produits connexes

- 80018-50-4(3-Ethoxy-4-hydroxyphenylacetic Acid)

- 4670-10-4(3,5-Dimethoxyphenylacetic Acid)

- 93-40-3((3,4-Dimethoxyphenyl)acetic acid)

- 74495-71-9(HOMOVANILLIC ACID-D3)

- 1798-09-0(3-Methoxyphenylacetic acid)

- 1131-94-8(2-(3-Hydroxy-4-methoxyphenyl)acetic acid)

- 1185016-45-8(Homovanillic Acid-13C6)

- 306-08-1(4-Hydroxy-3-methoxyphenylacetic Acid)

- 38464-04-9(3,4-Diethoxyphenylacetic acid)

- 120-13-8(4-Ethoxy-3-methoxyphenylacetic acid)

Fournisseurs recommandés

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:951-82-6)3,4,5-Trimethoxyphenylacetic acid

Pureté:98%

Quantité:Company Customization

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:951-82-6)3,4,5-Trimethoxyphenylacetic acid

Pureté:99%

Quantité:500g

Prix ($):391.0